Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350654
InChI: InChI=1S/C12H11BrN2O3/c1-3-17-12(16)11-14-10(15-18-11)8-5-4-7(2)6-9(8)13/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C12H11BrN2O3
Molecular Weight: 311.13 g/mol

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.:

Cat. No.: VC18350654

Molecular Formula: C12H11BrN2O3

Molecular Weight: 311.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate -

Specification

Molecular Formula C12H11BrN2O3
Molecular Weight 311.13 g/mol
IUPAC Name ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C12H11BrN2O3/c1-3-17-12(16)11-14-10(15-18-11)8-5-4-7(2)6-9(8)13/h4-6H,3H2,1-2H3
Standard InChI Key PIPWSHDENIOVPX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=C2)C)Br

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate features a planar 1,2,4-oxadiazole ring, which confers rigidity and electronic stability. Key structural attributes include:

  • Bromo substituent at the 2-position of the phenyl ring, enhancing electrophilic reactivity.

  • Methyl group at the 4-position of the phenyl ring, increasing lipophilicity and influencing pharmacokinetic properties.

  • Ethyl carboxylate at the 5-position of the oxadiazole, providing a polar functional group for potential hydrogen bonding .

The compound’s IUPAC name and canonical SMILES (COC(=O)C1=NC(=NO1)C2=C(C=CC(=C2)C)Br) reflect its substitution pattern .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, a plausible route includes:

  • Formation of Amidoxime: Reaction of 2-bromo-4-methylbenzamide with hydroxylamine to yield the corresponding amidoxime.

  • Cyclization with Ethyl Chloroformate: Condensation of the amidoxime with ethyl chloroformate in the presence of a base (e.g., triethylamine), followed by thermal or microwave-assisted cyclization .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Amidoxime formationNH₂OH·HCl, NaOH, EtOH, 80°C75%
CyclizationEthyl chloroformate, Et₃N, 1,4-dioxane, 120°C68%

Industrial Scalability

Industrial production may employ continuous-flow reactors to optimize cyclization efficiency. Purification often involves recrystallization from ethanol/water mixtures or column chromatography.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ethyl carboxylate group. Limited solubility in water (logP ≈ 3.24) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Key Physicochemical Parameters

ParameterValueMethodReference
logP3.24Computational
Polar Surface Area52.67 ŲDFT Calculation
Melting PointNot reported
CompoundCell LineIC₅₀ (µM)MechanismReference
9aMCF-70.48Caspase-3/7 activation
11bHT-290.76Microtubule destabilization

Antimicrobial Properties

1,2,4-oxadiazoles with halogen substituents demonstrate broad-spectrum antimicrobial activity. For instance:

  • Ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate inhibited Staphylococcus aureus at MIC = 8 µg/mL.

  • The bromine atom in this compound may improve membrane permeability, though empirical data is needed .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Bromo Group: Enhances electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .

  • Methyl Group: Increases lipophilicity, potentially improving blood-brain barrier penetration .

  • Ethyl Carboxylate: Balances solubility and metabolic stability, reducing rapid hepatic clearance .

Comparative Analysis

Table 4: Impact of Substituents on Bioactivity

CompoundR GroupActivity (IC₅₀, µM)
Ethyl 3-(2-Br-4-MePh)-oxadiazoleBr, MeNot reported
Ethyl 3-(4-MeOPh)-oxadiazoleOMe4.5 (WiDr cells)
Ethyl 3-Cyclopentyl-oxadiazoleCyclopentyl2.09 (A375 cells)

Research Gaps and Future Directions

Unaddressed Questions

  • In Vivo Efficacy: No pharmacokinetic or toxicity data available for this compound.

  • Target Identification: Mechanistic studies are required to elucidate molecular targets (e.g., kinase inhibition, DNA damage).

Proposed Studies

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yield .

  • Biological Screening: Evaluate against NCI-60 cancer cell lines and bacterial panels.

  • Computational Modeling: Predict binding modes with tubulin or topoisomerase II using molecular docking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator